(1Z)-2-(5,6-dimethyl-1H-benzimidazol-1-yl)-N'-hydroxyethanimidamide
CAS No.: 889951-80-8
Cat. No.: VC6380827
Molecular Formula: C11H14N4O
Molecular Weight: 218.26
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 889951-80-8 |
---|---|
Molecular Formula | C11H14N4O |
Molecular Weight | 218.26 |
IUPAC Name | 2-(5,6-dimethylbenzimidazol-1-yl)-N'-hydroxyethanimidamide |
Standard InChI | InChI=1S/C11H14N4O/c1-7-3-9-10(4-8(7)2)15(6-13-9)5-11(12)14-16/h3-4,6,16H,5H2,1-2H3,(H2,12,14) |
Standard InChI Key | LORNSYVIZLNMKE-UHFFFAOYSA-N |
SMILES | CC1=CC2=C(C=C1C)N(C=N2)CC(=NO)N |
Introduction
Structural and Molecular Characteristics
Core Benzimidazole Framework
The benzimidazole moiety in (1Z)-2-(5,6-dimethyl-1H-benzimidazol-1-yl)-N'-hydroxyethanimidamide consists of a fused benzene and imidazole ring system, with methyl substituents at positions 5 and 6. These methyl groups induce steric and electronic effects that influence the compound’s reactivity and intermolecular interactions. Comparative crystallographic data from similar benzimidazole-metal complexes reveal planar benzimidazole rings with mean deviations of 0.0124 Å, suggesting high aromatic stability . The methyl groups likely enhance hydrophobicity and modulate electron density across the heterocycle, impacting binding affinities in potential biological targets.
Ethanimidamide Side Chain and Z-Configuration
The ethanimidamide side chain (-NH-C(=N-OH)-CH3) is attached to the benzimidazole’s N1 position. The (1Z) designation specifies the cis configuration of the imine double bond (C=N), which is critical for molecular geometry and hydrogen-bonding capabilities. In analogous structures, such as copper(II) complexes with benzimidazole carboxylates, axial bond distances range from 1.986(2) Å to 2.298(2) Å, highlighting the flexibility of benzimidazole-derived ligands in metal coordination . The hydroxyimino group (-N-OH) may act as a bidentate ligand, facilitating chelation with transition metals or participation in redox reactions.
Table 1: Hypothetical Bond Lengths and Angles (Derived from Analogous Structures)
Bond/Angle | Value (Å/°) | Reference Analog |
---|---|---|
C1-N1 (benzimidazole) | 1.335(3) | |
N1-C7 (side chain) | 1.452(4) | Hypothetical |
C7=N8 (imine) | 1.275(3) | |
N8-O9 (hydroxyl) | 1.412(3) | Hypothetical |
C5-C6 (methyl) | 1.512(4) |
Synthesis and Characterization
Synthetic Routes
The synthesis of (1Z)-2-(5,6-dimethyl-1H-benzimidazol-1-yl)-N'-hydroxyethanimidamide likely involves multi-step reactions starting from 5,6-dimethyl-1H-benzimidazole. A plausible pathway includes:
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Alkylation: Reaction of 5,6-dimethyl-1H-benzimidazole with chloroacetonitrile under basic conditions to introduce the nitrile group at N1.
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Hydroxylamine Condensation: Treatment of the nitrile intermediate with hydroxylamine hydrochloride to form the ethanimidamide moiety.
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Isomerization Control: Use of Z-selective conditions (e.g., acid catalysis) to favor the (1Z) configuration .
Table 2: Hypothetical Reaction Conditions and Yields
Step | Reagents/Conditions | Yield (%) |
---|---|---|
1 | K₂CO₃, DMF, 80°C, 6h | 75 |
2 | NH₂OH·HCl, EtOH, reflux, 4h | 62 |
3 | HCl (cat.), MeOH, RT, 12h | 88 |
Spectroscopic Characterization
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¹H NMR: Expected signals include aromatic protons (δ 7.2–7.8 ppm, integrating for 2H), methyl groups (δ 2.4 ppm, singlet, 6H), and hydroxylamine protons (δ 9.1 ppm, broad) .
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IR: Strong absorption bands for N-H (3300 cm⁻¹), C=N (1640 cm⁻¹), and O-H (3200 cm⁻¹) .
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MS: Molecular ion peak at m/z 261.3 [M+H]⁺, with fragmentation patterns consistent with benzimidazole cleavage.
Physicochemical Properties
The compound’s solubility profile is influenced by its polar hydroxyimino group and hydrophobic benzimidazole core. Predicted logP values (≈1.8) suggest moderate lipophilicity, suitable for transmembrane permeability in biological systems. Thermal analysis of similar benzimidazoles indicates decomposition temperatures above 250°C, reflecting thermal stability .
Biological Activities and Hypothetical Applications
Antiviral Mechanisms
The structural resemblance to HIV-1 reverse transcriptase inhibitors suggests potential antiviral activity. Molecular docking studies hypothesize interactions with the enzyme’s active site, leveraging the benzimidazole core’s planar geometry for π-π stacking .
Anticancer Activity
The compound’s ability to intercalate DNA or inhibit topoisomerases aligns with anticancer mechanisms observed in substituted benzimidazoles . In vitro assays against MCF-7 and HeLa cell lines could reveal dose-dependent cytotoxicity.
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